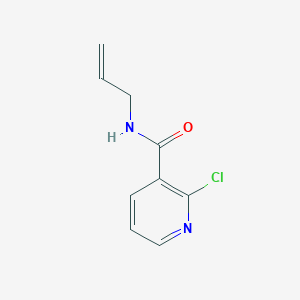

N-Allyl-2-chloronicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Allyl-2-chloronicotinamide is a compound that is structurally related to nicotinic acid, also known as niacin, which is a natural product found in plants and animals. The compound is of interest due to its potential applications in the field of agrochemicals, particularly as a herbicide. The research on this compound and its derivatives focuses on the synthesis of novel compounds with potential herbicidal activity, the exploration of their molecular structures, and the investigation of their physical and chemical properties .

Synthesis Analysis

The synthesis of N-Allyl-2-chloronicotinamide derivatives involves various chemical reactions starting from nicotinic acid. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover new natural-product-based herbicides . Another study reported the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, which is a novel non-peptide CCR5 antagonist, indicating the versatility of N-Allyl-2-chloronicotinamide derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of N-Allyl-2-chloronicotinamide derivatives has been extensively studied using crystallography. For example, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide revealed an almost planar indazole system, which is nearly perpendicular to the allyl chain . Similarly, the structures of nine N-aryl-2-chloronicotinamides were reported, showing various supramolecular structures in one, two, and three dimensions, which are stabilized by hydrogen bonds and aromatic pi-pi stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of N-Allyl-2-chloronicotinamide derivatives has been explored in the context of their potential as herbicides. The kinetics and mechanism of oxidation of allyl alcohols by sodium N-chlorobenzenesulphonamide in hydrochloric acid medium have been studied, providing insights into the reactivity of allyl groups in these compounds . Additionally, allylic trichlorotins derived from α,α-diisopropylhomo-allylic alcohols with tin(II) chloride and N-chlorosuccinimide have been used for imine allylations, demonstrating the synthetic utility of allyl groups in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Allyl-2-chloronicotinamide derivatives are crucial for their function as herbicides. The herbicidal activity of these compounds has been evaluated, with some showing excellent activity against specific weeds. For instance, compound 5f exhibited significant herbicidal activity against Lemna paucicostata with an IC50 value of 7.8 μM . The crystallographic studies also contribute to understanding the physical properties, such as the planarity of molecules and intermolecular interactions that may influence their biological activity .

科学的研究の応用

Application 3: Hair and Skin Care

- Summary of Application: Nicotinamide and its derivatives, including N-Allyl-2-chloronicotinamide, have been found to have a wide range of applications in hair and skin care. These include anti-dandruff, anti-itching, hair growth-promoting, gray hair preventing, increasing hair elasticity, and treating acne, fine lines as well as age spots .

Application 4: Chemical Synthesis

- Summary of Application: N-Allyl-2-chloronicotinamide is used as a building block in the synthesis of various organic compounds .

Application 5: Computational Analyses

- Summary of Application: N-Allyl-2-chloronicotinamide and its derivatives are investigated computationally .

- Methods of Application: The compounds are optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . Electronic properties of these compounds are examined using contour plots of frontier molecular orbital and molecular electrostatic potential (MEP) map of them .

Safety And Hazards

特性

IUPAC Name |

2-chloro-N-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXLOORDWUCSDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407839 |

Source

|

| Record name | N-ALLYL-2-CHLORONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-2-chloronicotinamide | |

CAS RN |

545372-93-8 |

Source

|

| Record name | N-ALLYL-2-CHLORONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)